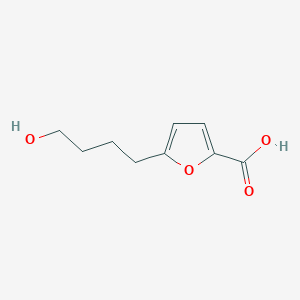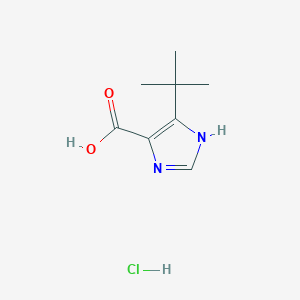
N-(2-Hidroxifenil)-2,2-dimetoxi acetamida
Descripción general
Descripción
N-(2-Hydroxyphenyl)-2,2-dimethoxyacetamide is an organic compound characterized by the presence of a hydroxyphenyl group and a dimethoxyacetamide moiety
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and arthritis.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
Target of Action
Similar compounds such as n-(2-hydroxyphenyl)acetamide (na-2) have been shown to interact with glioblastoma cells . Another compound, N-(2-hydroxyphenyl)-2-propylpentanamide, has been identified as a selective agonist for the 5-HT2A receptor . These targets play crucial roles in cell growth and neurotransmission, respectively.
Mode of Action
It’s worth noting that na-2 has been shown to induce apoptosis in human glioblastoma cell lines when used alone or in combination with temozolomide (tmz)
Biochemical Pathways
Related compounds have been shown to affect the rank/rankl pathway , which plays a critical role in bone metabolism and immune response. Additionally, N-(2-hydroxyphenyl)-2-propylpentanamide has been found to target HDACs , which are involved in gene expression regulation.
Pharmacokinetics
For instance, an in vitro ADME and in vivo pharmacokinetic study of novel TB-Active Decoquinate Derivatives showed improved kinetic solubilities and metabolic stability .
Result of Action
Related compounds such as na-2 have been shown to induce apoptosis in human glioblastoma cell lines
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. It’s worth noting that the production of related compounds has been shown to be influenced by the presence of certain bacteria .
Análisis Bioquímico
Biochemical Properties
N-(2-Hydroxyphenyl)-2,2-dimethoxyacetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in oxidative stress responses, such as heme oxygenase-1 and inducible nitric oxide synthase . These interactions suggest that N-(2-Hydroxyphenyl)-2,2-dimethoxyacetamide may have antioxidant and anti-inflammatory properties. Additionally, it can bind to proteins involved in cellular signaling pathways, influencing their activity and stability.
Cellular Effects
N-(2-Hydroxyphenyl)-2,2-dimethoxyacetamide affects various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in kidney cells, N-(2-Hydroxyphenyl)-2,2-dimethoxyacetamide has been shown to reduce inflammation and oxidative injury, thereby protecting against acute kidney injury . It also affects the expression of genes involved in stress responses and inflammation, indicating its potential therapeutic applications.
Molecular Mechanism
The molecular mechanism of N-(2-Hydroxyphenyl)-2,2-dimethoxyacetamide involves several key interactions at the molecular level. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it inhibits the activity of cyclooxygenase-2, an enzyme involved in inflammation . Additionally, N-(2-Hydroxyphenyl)-2,2-dimethoxyacetamide can modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions result in changes in the expression of genes involved in oxidative stress, inflammation, and cellular metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(2-Hydroxyphenyl)-2,2-dimethoxyacetamide change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that N-(2-Hydroxyphenyl)-2,2-dimethoxyacetamide remains stable under certain conditions, but its bioactivity can be rapidly diminished through processes such as glucosylation . Long-term exposure to N-(2-Hydroxyphenyl)-2,2-dimethoxyacetamide in in vitro and in vivo studies has demonstrated its potential to modulate gene expression and cellular responses over extended periods.
Dosage Effects in Animal Models
The effects of N-(2-Hydroxyphenyl)-2,2-dimethoxyacetamide vary with different dosages in animal models. At lower doses, it has been shown to exert protective effects against oxidative stress and inflammation. At higher doses, it may exhibit toxic or adverse effects. For example, in a glycerol-induced acute kidney injury model in mice, N-(2-Hydroxyphenyl)-2,2-dimethoxyacetamide demonstrated protective effects at a dose of 50 mg/kg, while higher doses could potentially lead to toxicity . These findings highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
N-(2-Hydroxyphenyl)-2,2-dimethoxyacetamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in oxidative stress responses and inflammation. For instance, it has been shown to modulate the activity of heme oxygenase-1 and inducible nitric oxide synthase, which are key enzymes in these pathways . Additionally, N-(2-Hydroxyphenyl)-2,2-dimethoxyacetamide can influence metabolic flux and metabolite levels, further impacting cellular metabolism.
Transport and Distribution
The transport and distribution of N-(2-Hydroxyphenyl)-2,2-dimethoxyacetamide within cells and tissues are crucial for its bioactivity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. For example, it has been observed to accumulate in specific tissues, such as the kidneys, where it exerts its protective effects . Understanding the transport and distribution mechanisms of N-(2-Hydroxyphenyl)-2,2-dimethoxyacetamide is essential for optimizing its therapeutic potential.
Subcellular Localization
N-(2-Hydroxyphenyl)-2,2-dimethoxyacetamide exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it has been shown to localize in the cytoplasm and nucleus, where it interacts with various biomolecules involved in gene expression and cellular signaling . These interactions are critical for its biochemical and therapeutic effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyphenyl)-2,2-dimethoxyacetamide typically involves the reaction of 2-hydroxyaniline with 2,2-dimethoxyacetyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of N-(2-Hydroxyphenyl)-2,2-dimethoxyacetamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Hydroxyphenyl)-2,2-dimethoxyacetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The amide group can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as alkoxides or thiolates can be used under basic conditions to replace the methoxy groups.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-Hydroxyphenyl)acetamide: Similar structure but lacks the dimethoxy groups.
N-(2-Hydroxy-5-nitrophenyl)acetamide: Contains a nitro group instead of methoxy groups.
N-(2-Hydroxy-3-nitrophenyl)acetamide: Another nitro derivative with different substitution pattern.
Uniqueness
N-(2-Hydroxyphenyl)-2,2-dimethoxyacetamide is unique due to the presence of both hydroxyphenyl and dimethoxyacetamide groups, which confer distinct chemical and biological properties. The dimethoxy groups can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
N-(2-hydroxyphenyl)-2,2-dimethoxyacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-14-10(15-2)9(13)11-7-5-3-4-6-8(7)12/h3-6,10,12H,1-2H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXJWXLJDWLEJMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(=O)NC1=CC=CC=C1O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701253867 | |
| Record name | Acetamide, N-(2-hydroxyphenyl)-2,2-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701253867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1951445-09-2 | |
| Record name | Acetamide, N-(2-hydroxyphenyl)-2,2-dimethoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1951445-09-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetamide, N-(2-hydroxyphenyl)-2,2-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701253867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Azaspiro[3.4]octane-6,8-dione](/img/structure/B1653699.png)
![{1-[Amino(oxan-4-yl)methyl]cyclobutyl}methanol hydrochloride](/img/structure/B1653702.png)



![tert-butyl N-[3-bromo-2-(4-fluorophenyl)propyl]carbamate](/img/structure/B1653710.png)
![2-[(2-Chlorophenyl)methyl]-2-methylpyrrolidine hydrochloride](/img/structure/B1653713.png)






![4-Azaspiro[2.5]octan-7-ol hydrochloride](/img/structure/B1653722.png)
